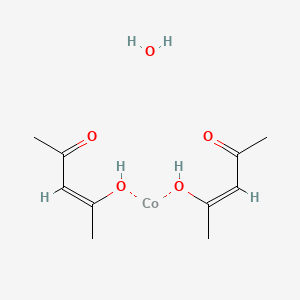

Cobalt(II)-acetylacetonat-Hydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cobalt(II) acetylacetonate hydrate is a coordination compound with the chemical formula Co(C5H7O2)2·xH2O. It is commonly used as a precursor to synthesize cobalt-containing materials and as a catalyst in various organic synthesis reactions . The compound is known for its vibrant red color and is often used in research and industrial applications due to its stability and reactivity.

Wissenschaftliche Forschungsanwendungen

Cobalt(II) acetylacetonate hydrate has a wide range of applications in scientific research:

Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the fabrication of various shapes of carbon nanostructures via chemical vapor deposition and laser evaporation techniques

Wirkmechanismus

Target of Action

Cobalt(II) acetylacetonate hydrate, also known as Cobalt(II) acetylacetonate, is a coordination compound that primarily targets the formation of cobalt-containing materials . It is commonly used as a precursor in the synthesis of these materials .

Mode of Action

The compound interacts with its targets through a process known as solvothermal synthesis . This process involves the reaction of the compound under solvothermal conditions to produce cobalt-containing materials .

Biochemical Pathways

The compound affects the pathway involved in the synthesis of cobalt oxide (Co3O4) nanoparticles . These nanoparticles are formed as a result of the solvothermal synthesis process . The compound also plays a role in catalytic reactions, including oxidative isocyanide insertion and catalytic cycloaddition reactions .

Result of Action

The primary result of the compound’s action is the formation of Co3O4 nanoparticles . These nanoparticles exhibit high electrochemical performance and are used as a potential supercapacitor material due to their excellent capacitance and cycling stability . Additionally, the compound can be used as a catalyst for various reactions, leading to the synthesis of different organic compounds .

Biochemische Analyse

Biochemical Properties

Cobalt(II) acetylacetonate hydrate plays a significant role in biochemical reactions. It has been used as a catalyst in the formation of ureas and azaheterocycles, which are applicable in pharmaceutical synthesis . It also plays a role in C-H functionalization, a critical process in organic synthesis and material chemistry .

Molecular Mechanism

The molecular mechanism of Cobalt(II) acetylacetonate hydrate involves its interaction with biomolecules. It has been used as a catalyst for epoxidation of olefins . It also plays a role in the solvothermal synthesis of Co3O4 nanoparticles, which exhibit high electrochemical performance .

Metabolic Pathways

Cobalt(II) acetylacetonate hydrate is involved in several metabolic pathways. It’s used in a plethora of catalyzed reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cobalt(II) acetylacetonate hydrate can be synthesized by reacting cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) nitrate, with acetylacetone in the presence of a base. The reaction typically involves the following steps:

- Dissolve cobalt(II) salt in water.

- Add acetylacetone to the solution.

- Introduce a base, such as sodium hydroxide or ammonium hydroxide, to deprotonate the acetylacetone and facilitate the formation of the cobalt(II) acetylacetonate complex.

- The resulting product is then recrystallized from a suitable solvent, such as acetone or methanol, and dried under vacuum .

Industrial Production Methods

In industrial settings, the production of cobalt(II) acetylacetonate hydrate follows similar principles but on a larger scale. The process involves:

- Mixing cobalt(II) salts with acetylacetone in large reactors.

- Using automated systems to control the addition of base and maintain optimal reaction conditions.

- Employing continuous filtration and drying systems to obtain the final product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Cobalt(II) acetylacetonate hydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form cobalt(III) acetylacetonate.

Reduction: It can be reduced to cobalt(0) species under specific conditions.

Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines

Major Products

Oxidation: Cobalt(III) acetylacetonate.

Reduction: Cobalt(0) nanoparticles or complexes.

Substitution: Various cobalt(II) complexes with different ligands

Vergleich Mit ähnlichen Verbindungen

Cobalt(II) acetylacetonate hydrate can be compared with other metal acetylacetonates, such as:

- Nickel(II) acetylacetonate

- Copper(II) acetylacetonate

- Iron(III) acetylacetonate

Uniqueness

Cobalt(II) acetylacetonate hydrate is unique due to its specific reactivity and stability, making it suitable for a wide range of applications. Compared to nickel(II) and copper(II) acetylacetonates, cobalt(II) acetylacetonate hydrate often exhibits higher catalytic activity in certain reactions and better thermal stability .

Similar Compounds

- Nickel(II) acetylacetonate : Used in similar catalytic applications but with different reactivity profiles.

- Copper(II) acetylacetonate : Known for its use in organic synthesis and as a precursor for copper-containing materials.

- Iron(III) acetylacetonate : Commonly used in polymerization reactions and as a catalyst in various organic transformations .

Eigenschaften

CAS-Nummer |

123334-29-2 |

|---|---|

Molekularformel |

C10H18CoO5 |

Molekulargewicht |

277.18 g/mol |

IUPAC-Name |

cobalt;(Z)-4-hydroxypent-3-en-2-one;hydrate |

InChI |

InChI=1S/2C5H8O2.Co.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/b2*4-3-;; |

InChI-Schlüssel |

JHWSVOFBMAXGJH-SUKNRPLKSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Co] |

Isomerische SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Co] |

Kanonische SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Co] |

Physikalische Beschreibung |

Blue to black crystals, slightly soluble in water; [MSDSonline] |

Herkunft des Produkts |

United States |

Q1: What is the molecular formula and weight of Cobalt(II) acetylacetonate?

A1: The molecular formula of the anhydrous form is Co(C5H7O2)2, and its molecular weight is 257.19 g/mol. []

Q2: What spectroscopic techniques are used to characterize Cobalt(II) acetylacetonate?

A2: Common techniques include:* X-ray diffraction (XRD): Reveals the crystal structure and phase purity. [, ]* Nuclear magnetic resonance (NMR) spectroscopy: Provides information about the compound's structure and interactions. [, ]* Fourier transform infrared spectroscopy (FTIR): Identifies functional groups and bonding characteristics. [, ]* UV/Vis spectroscopy: Used to study its electronic transitions and interactions with other molecules. []* X-ray photoelectron spectroscopy (XPS): Analyzes the elemental composition and chemical states of cobalt. []

Q3: How does Cobalt(II) acetylacetonate behave in different solvents?

A3: Its solubility and stability vary depending on the solvent:* Highly soluble in: Ethanol, methanol, and other coordinating solvents like tetrahydrofuran (THF). [, ]* Moderately soluble in: Non-coordinating solvents like benzene and cyclohexane. [, ]* Poorly soluble in: Water. []

Q4: What are the major catalytic applications of Cobalt(II) acetylacetonate?

A5: It serves as a catalyst in various reactions, including:* Epoxidation of olefins: Converts alkenes to epoxides using oxygen as an oxidant. [, , ]* Deperoxidation of hydroperoxides: Breaks down hydroperoxides into less harmful compounds. []* Hydrodesulfurization: Removes sulfur from petroleum products, improving fuel quality. []* Cross-coupling reactions: Facilitates the formation of carbon-carbon bonds between organic molecules. []* Polymerization: Acts as a mediator in controlled radical polymerization reactions. [, , , , ]

Q5: How does Cobalt(II) acetylacetonate act as a catalyst in polymerization reactions?

A6: It functions as a reversible trapping agent for growing polymer chains, enabling control over molecular weight and dispersity. [, , , ] Different mechanisms, such as degenerative chain transfer or reversible termination, can be involved depending on the specific reaction conditions and additives. []

Q6: How does the presence of other ligands affect the catalytic activity of Cobalt(II) acetylacetonate?

A7: The addition of ligands like nonylphenol or amino compounds can significantly impact its activity and selectivity in reactions such as dicyanate ester curing and vinyl acetate polymerization. [, ]

Q7: What insights have computational studies provided into the behavior of Cobalt(II) acetylacetonate?

A8: Density functional theory (DFT) calculations have been used to:* Investigate its electronic structure and conformational stability. []* Understand the role of monomer coordination in polymerization reactions. []* Study the interactions between Cobalt(II) acetylacetonate and carbon nanotubes in oxygen reduction reactions. []* Analyze the charge densities of molybdophosphonate clusters linked with Cobalt(II) acetylacetonate. []

Q8: How do structural modifications of Cobalt(II) acetylacetonate affect its catalytic activity?

A9:

Changing the β-diketonate ligand: Replacing acetylacetonate with bulkier ligands like 2,2,6,6-tetramethyl-3,5-heptanedionate (thd) can alter solubility in supercritical carbon dioxide. []* Using different ancillary ligands:* Employing ligands like 1,3-bis(2-pyridylimino)isoindolate (bpi) in cobalt complexes can enhance control over acrylate polymerization. []

Q9: How can the stability of Cobalt(II) acetylacetonate be improved?

A10: * Formulating it as a hydrate: The hydrated form (Co(acac)2·2H2O) shows higher stability in air compared to the anhydrous form. [, ]* Anchoring it onto solid supports: Immobilizing it onto materials like magnetic mesoporous silica nanospheres enhances stability and recyclability. []

Q10: How is Cobalt(II) acetylacetonate used in material science?

A11: It serves as a precursor for synthesizing various cobalt-containing materials, including:* Cobalt oxide (Co3O4) thin films: Used in electrochromic devices and as catalysts. [, ]* Cobalt phosphide (CoP) nanostructures: Highly active electrocatalysts for the hydrogen evolution reaction (HER). [, ]* ZIF-67 thin films: Porous materials with applications in gas storage and separation. []

Q11: What are the environmental concerns associated with Cobalt(II) acetylacetonate?

A12: * Cobalt toxicity: While cobalt is an essential trace element, high concentrations can be toxic to humans and the environment. []* Waste management: Proper disposal and recycling methods are crucial to minimize its environmental impact. []

Q12: What are some historical milestones in research involving Cobalt(II) acetylacetonate?

A13: * Early studies on its synthesis and structure: Laid the foundation for understanding its properties and applications. []* Discovery of its catalytic activity in polymerization: Opened up new avenues for controlled polymer synthesis. []* Development of supported Cobalt(II) acetylacetonate catalysts: Led to more stable and reusable catalytic systems. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)

![2-(5-Cyclopentylmethyl-[1,3,4]oxadiazol-2-yl)-ethylamine](/img/new.no-structure.jpg)

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1141565.png)

![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)